molecular formula C7H6BrIO B059771 4-Bromo-2-iodo-1-methoxybenzene CAS No. 98273-59-7

4-Bromo-2-iodo-1-methoxybenzene

Cat. No. B059771
CAS RN: 98273-59-7
M. Wt: 312.93 g/mol
InChI Key: CTPNHFOXNXLPCW-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-methoxybenzene is a compound of interest in various chemical research areas due to its unique molecular structure and properties. This compound has been studied in different contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to 4-Bromo-2-iodo-1-methoxybenzene often involves the use of catalysts and regioselective processes. For example, Niknam and Nasehi (2002) describe the ring opening of epoxides with elemental iodine and bromine in the presence of a new catalyst, leading to high yields of vicinal iodo alcohols and bromo alcohols under mild conditions (Niknam & Nasehi, 2002). Similarly, the synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate, demonstrates the conversion of brominated compounds through a series of steps, yielding high purity products (Chen, 2008).

Molecular Structure Analysis

The molecular structure of compounds like 4-Bromo-2-iodo-1-methoxybenzene is characterized by their halogen bonding and interactions. Pigge et al. (2006) investigated structures dominated by C-X...O=C interactions in halogenated compounds, revealing insights into the structural determinants influenced by halogen bonding (Pigge, Vangala, & Swenson, 2006).

Chemical Reactions and Properties

The chemical properties of methoxybenzenes, including their ability to form strong intermolecular and intramolecular hydrogen bonds, are significant in understanding their reactivity. Varfolomeev et al. (2010) conducted thermochemical and spectroscopic studies on methoxyphenols, providing valuable data on the reactivity and interactions of these compounds (Varfolomeev et al., 2010).

Physical Properties Analysis

The investigation of physical properties, such as molecular rotation and vibrational spectra, is crucial for understanding the behavior of compounds under different conditions. Pawlukojć et al. (2008) explored the vibrational spectra of methoxybenzenes using various techniques, providing insights into the physical properties of these compounds (Pawlukojć et al., 2008).

Chemical Properties Analysis

The chemical properties of brominated and iodinated compounds, including 4-Bromo-2-iodo-1-methoxybenzene, are often characterized by their halogen bonding and substitution effects. Studies like those by Liu et al. (2001) demonstrate the importance of these interactions in determining the properties and reactivity of such compounds (Liu, Kilner, Thornton-Pett, & Halcrow, 2001).

Scientific Research Applications

Application 1: Synthesis of Aryl 1,3-Diketones

  • Summary of the Application: 4-Bromoanisole, a compound similar to 4-Bromo-2-iodo-1-methoxybenzene, has been used in the synthesis of aryl 1,3-diketones . Aryl 1,3-diketones are important in various fields of chemistry due to their versatile reactivity and the wide range of compounds that can be synthesized from them.
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Application 2: Cyanation of Aryl Halides

  • Summary of the Application: A study used a compound similar to 4-Bromo-2-iodo-1-methoxybenzene for the cyanation of aryl halides . This process is important in the synthesis of various organic compounds.
  • Methods of Application: The study synthesized an arginine-based oligomeric compound (ACT), which was supported on cobalt ferrite, resulting in a green catalyst with high activity and convenient recyclability for the cyanation reaction of aryl halides .
  • Results or Outcomes: The Pd/CoFe 2 O 4 @ACT nanomagnetic catalyst demonstrated excellent performance in the cyanation of various aryl iodides and bromides, yielding favorable reaction outcomes at a temperature of 90 °C within a duration of 3 hours . The catalyst exhibited remarkable catalytic activity, maintaining an 88% performance even after five consecutive runs .

Application 3: Preparation of Arylsulfanylphenyloxyalkylamino Acids

  • Summary of the Application: 4-Bromo-2-iodo-1-methoxybenzene is used to prepare arylsulfanylphenyloxyalkylamino acids . These compounds are known as GlyT-1 inhibitors and have potential therapeutic applications.
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Application 4: Synthesis of Biaryls

  • Summary of the Application: 4-Bromo-2-iodo-1-methoxybenzene can be used in the synthesis of biaryls . Biaryls are a type of organic compound that are important in various fields of chemistry and materials science due to their unique properties.
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Application 5: Preparation of Aryl Ethers

  • Summary of the Application: 4-Bromo-2-iodo-1-methoxybenzene can be used in the preparation of aryl ethers . Aryl ethers are a type of organic compound that are widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

4-bromo-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPNHFOXNXLPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450635
Record name 4-Bromo-2-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-1-methoxybenzene

CAS RN

98273-59-7
Record name 4-Bromo-2-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Bromo-anisole (4.417 g, 23.6 mmol) was dissolved in acetonitrile (200 mL) and placed under an argon atmosphere in the absence of light. Iodobenzene diacetate (9.18 g, 28.5 mmol) was added followed by iodine (3.6 g, 14.2 mmol). The mixture was stirred for 16 hours at ambient temperature. The mixture was then poured into 1M Na2S2O3 (200 mL) and stirred until the solution was colourless. The solution was then extracted with diethyl ether (3×100 mL). The combined organic extracts were then washed with brine, dried with Na2SO4, filtered and evaporated to dryness. The crude product was filtered through a silica gel plug eluting with heptane/ethyl acetate (3:1) (200 mL). The filtrate was concentrated and the residue was distilled using a Kugelrohr apparatus collecting the compound at 75° C., 0.01 mbar.
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Synthesis routes and methods III

Procedure details

Iodomethane (103 μL, 1.65 mmol) was added to a solution of 4-bromo-2-iodophenol (450 mg, 1.51 mmol) and potassium carbonate (271 mg, 1.96 mmol) in acetone (10 mL). The resulting mixture was stirred at room temperature for 16 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Muraki, H Togo, M Yokoyama - The Journal of Organic …, 1999 - ACS Publications
… 4-Bromo-2-iodo-1-methoxybenzene (6e): oil (lit. mp 64 C); IR (neat) 2930, 1570, 1470, 1280, 800 cm - 1 ; 1 H NMR (400 MHz, CDCl 3 ) δ 3.86 (3H, s), 6.62 (1H, d, J = 8.9 Hz), 7.34 (1H, …
Number of citations: 81 pubs.acs.org
CC Chen, MY Wu, HY Chen, MJ Wu - The Journal of Organic …, 2017 - ACS Publications
The halogen-mediated cyclization reaction of aryldiynes to produce halogenated indeno[1,2-c]chromene derivatives is described. Treatment of aryldiynes 1 with one equivalent of …
Number of citations: 15 pubs.acs.org
M Geraskina - 2012 - conservancy.umn.edu
Organohypervalent iodine reagents have attracted significant recent interest as versatile and environmentally benign oxidants with numerous applications in organic synthesis. …
Number of citations: 1 conservancy.umn.edu
S He, P Jain, B Lin, M Ferrer, Z Hu… - ACS combinatorial …, 2015 - ACS Publications
… The synthesis of the 4-bromo-2-iodo-1-methoxybenzene intermediate 6 was achieved by regioselective iodination of commercially available 4-bromoanisole 5 using Selectfluor and …
Number of citations: 29 pubs.acs.org
E Bey, S Marchais-Oberwinkler, M Negri… - Journal of medicinal …, 2009 - ACS Publications
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is responsible for the catalytic reduction of weakly active E1 to highly potent E2. E2 stimulates the proliferation of hormone-…
Number of citations: 100 pubs.acs.org
M Wetzel, S Marchais-Oberwinkler… - Journal of medicinal …, 2011 - ACS Publications
… (55) In parallel, compound 9b was synthesized by a Suzuki coupling with 4-bromo-2-iodo-1-methoxybenzene 9e and phenylboronic acid. Subsequent Suzuki coupling (method B) …
Number of citations: 45 pubs.acs.org
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
… S1 (388 mg, 2.9 mmol) was reacted with 4-bromo-2-iodo-1-methoxybenzene (2560 mg, 8.6 mmol) following the general procedure A to afford 60 mg (6%, solid) of the title compound …
Number of citations: 30 pubs.acs.org

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